![molecular formula C18H17N5O2S B2571666 1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-imidazole-4-sulfonamide CAS No. 1795457-83-8](/img/structure/B2571666.png)
1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-imidazole-4-sulfonamide
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Overview
Description
Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds . They have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .
Molecular Structure Analysis
Imidazo[1,2-a]pyridines are fused nitrogen-bridged heterocyclic compounds . The biological activity profiles displayed by these compounds strongly depend on the substitution pattern .
Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines involves various types of reactions including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .
Scientific Research Applications
Antimicrobial Activity
The imidazo[1,2-a]pyridine moiety has been associated with a broad range of biological activities. In particular, 3-bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide (a derivative of our compound of interest) has demonstrated antimicrobial properties against Staphylococcus aureus at concentrations of 2700 and 675 μg/ml . This finding highlights its potential as an antimicrobial agent.
Antitumor and Anticancer Effects
Imidazo[1,2-a]pyridine derivatives have shown promise as antitumor agents. Further research could explore the compound’s efficacy in inhibiting tumor growth and metastasis. Additionally, studies on its interaction with cancer-related pathways (such as PI3Kα) may reveal novel therapeutic avenues .
Hypoglycemic Properties
Some imidazo[1,2-a]pyridine derivatives exhibit hypoglycemic effects. Investigating our compound’s impact on glucose metabolism and insulin sensitivity could provide valuable insights for diabetes management .
Antiviral Potential
Certain imidazo[1,2-a]pyridine derivatives possess antiviral activity. Exploring whether our compound interferes with viral replication or entry mechanisms could be worthwhile .
Fluorescent Probes
Imidazo[1,2-a]pyridine derivatives have been used as fluorescent probes for detecting mercury and iron ions in vitro and in vivo. Investigating our compound’s suitability as a biosensor could contribute to diagnostic and analytical applications .
Other Applications
Beyond the mentioned fields, imidazo[1,2-a]pyridine derivatives find use in various contexts:
Future Directions
Recently, the World Health Organization has taken the initiative to develop new drugs . Imidazopyridine, an important fused bicyclic 5,6 heterocycle has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . This suggests that there is ongoing interest in the development of new compounds based on the imidazo[1,2-a]pyridine structure, which could include “1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-imidazole-4-sulfonamide”.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines have been found to exhibit a wide range of bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . They have also been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators .
Mode of Action
Imidazo[1,2-a]pyridines, in general, are known to interact with their targets in a variety of ways depending on their specific structure and the target they are interacting with .
properties
IUPAC Name |
1-methyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]imidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-13-6-5-9-23-10-16(20-18(13)23)14-7-3-4-8-15(14)21-26(24,25)17-11-22(2)12-19-17/h3-12,21H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPGQSWJIRCIBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C2)C3=CC=CC=C3NS(=O)(=O)C4=CN(C=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-1H-imidazole-4-sulfonamide |
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